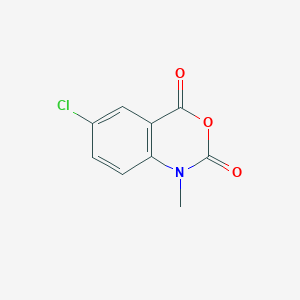

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

Beschreibung

Eigenschaften

IUPAC Name |

6-chloro-1-methyl-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3/c1-11-7-3-2-5(10)4-6(7)8(12)14-9(11)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTQNWWDMJDNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162964 | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14529-12-5 | |

| Record name | 5-Chloro-N-methylisatoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14529-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014529125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of the heterocyclic compound 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. This molecule, identified by the CAS number 14529-12-5, possesses a molecular formula of C₉H₆ClNO₃ and a molecular weight of 211.60 g/mol .[1] This document provides a plausible synthetic pathway, including detailed experimental protocols for the key reaction steps. Furthermore, it outlines the expected analytical characterization of the title compound, drawing upon established knowledge of similar chemical structures. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers in organic synthesis and drug discovery.

Introduction

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, also known as 6-Chloro-N-methylisatoic anhydride, belongs to the class of benzoxazinediones. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as versatile synthetic intermediates. The strategic incorporation of a chlorine atom at the 6-position and a methyl group at the 1-position can significantly influence the molecule's physicochemical properties and biological interactions. This guide serves as a comprehensive resource for the preparation and thorough characterization of this specific derivative.

Synthesis Pathway

The synthesis of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione can be achieved through a two-step reaction sequence starting from 2-amino-5-chlorobenzoic acid. The pathway involves an initial N-methylation of the anthranilic acid derivative, followed by a cyclization reaction using a phosgene equivalent, such as triphosgene.

Experimental Protocols

Step 1: Synthesis of 2-(Methylamino)-5-chlorobenzoic acid

This procedure outlines the N-methylation of 2-amino-5-chlorobenzoic acid.

Materials:

-

2-Amino-5-chlorobenzoic acid

-

Dimethyl sulfate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol

Procedure:

-

In a fume hood, dissolve 2-amino-5-chlorobenzoic acid in an aqueous solution of sodium hydroxide at room temperature.

-

Cool the reaction mixture in an ice bath.

-

Slowly add dimethyl sulfate dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(methylamino)-5-chlorobenzoic acid.

Step 2: Synthesis of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

This protocol describes the cyclization of 2-(methylamino)-5-chlorobenzoic acid using triphosgene.

Materials:

-

2-(Methylamino)-5-chlorobenzoic acid

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-(methylamino)-5-chlorobenzoic acid in the anhydrous solvent under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

In a separate flask, prepare a solution of triphosgene in the same anhydrous solvent.

-

Slowly add the triphosgene solution to the stirred solution of the N-methylated anthranilic acid.

-

Following the addition of triphosgene, add triethylamine dropwise to the reaction mixture.

-

Allow the reaction to proceed at low temperature and then warm to room temperature, monitoring the progress by TLC.

-

Upon completion, the reaction mixture is typically worked up by filtering off any salts and evaporating the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford the pure 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.

References

In-Depth Technical Guide: Physicochemical Properties of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. The information presented herein is intended to support research, development, and application activities related to this molecule.

Core Physicochemical Data

The fundamental physicochemical properties of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione are summarized in the table below. This data is essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 211.60 g/mol | --INVALID-LINK--[1] |

| CAS Number | 14529-12-5 | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 52.21 Ų | --INVALID-LINK--[1] |

| logP (calculated) | 1.1451 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 4 | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 0 | --INVALID-LINK--[1] |

| Rotatable Bonds | 0 | --INVALID-LINK--[1] |

Experimental Protocols

Synthesis of N-Methylated Isatoic Anhydrides (General Protocol)

While a specific, detailed protocol for the synthesis of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is not available, a general method for the preparation of N-methyl isatoic anhydrides has been described. This process typically involves a two-step sequence:

-

Condensation: o-Chlorobenzoic acid is reacted with methylamine in the presence of anhydrous potassium carbonate as an acid-binding agent and copper powder as a catalyst to yield N-methyl o-aminobenzoic acid.

-

Cyclization: The resulting N-methyl o-aminobenzoic acid undergoes a cyclization reaction with triphosgene to form the final N-methyl isatoic anhydride product.

Below is a logical workflow representing this synthesis.

Crystal Structure Determination

A detailed experimental protocol for the determination of the crystal structure of a related compound, 6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione, has been reported and provides a relevant methodology.

Crystal Growth: The title compound (0.2 g) was dissolved in ethanol (50 ml) at room temperature. Colorless blocks of the crystal were obtained through slow evaporation over a period of two weeks.

Data Collection: A Rigaku R-AXIS RAPID IP area-detector diffractometer was used for data collection. The crystal was maintained at a temperature of 173 K.

Structure Solution and Refinement: The structure was solved using SHELXS97 and refined with SHELXL97.

The following diagram illustrates the workflow for crystal structure determination.

Potential Biological Activity and Signaling Pathway

Benzoxazine derivatives have been reported to exhibit antifungal activity. A plausible mechanism of action for these compounds is the inhibition of the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes. Specifically, they may target the enzyme lanosterol 14α-demethylase (CYP51).

The inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane's structure and function. This disruption can lead to fungal cell death.

The following diagram illustrates the proposed antifungal mechanism of action.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, also known by its synonym N-methylisatoic anhydride (NMIA), is a versatile chemical probe primarily utilized in the field of molecular biology. Its core mechanism of action is centered on its function as a selective acylating agent for RNA, a property extensively exploited in a technique known as Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE). This guide provides a detailed examination of this mechanism, including the underlying chemical reactions, experimental protocols for its application, and the interpretation of the resulting data. While the primary application of this compound is as a research tool for elucidating RNA structure, this paper will also touch upon the broader context of isatoic anhydride derivatives and their potential biological activities.

Primary Mechanism of Action: Selective 2'-Hydroxyl Acylation of RNA

The principal and well-documented mechanism of action of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is its role as a SHAPE reagent.[1] This technique is instrumental in determining the secondary and tertiary structures of RNA molecules by identifying flexible regions of the RNA backbone.[2][3]

The core of this mechanism lies in the selective acylation of the 2'-hydroxyl group of ribonucleotides.[4][5] In aqueous solution, the anhydride ring of N-methylisatoic anhydride is susceptible to nucleophilic attack. The 2'-hydroxyl group of a ribonucleotide, when conformationally flexible, can act as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring and the formation of a stable 2'-O-adduct.[6]

Conversely, in regions where the RNA is structured, such as in helical domains, the 2'-hydroxyl group is sterically hindered and less available for reaction.[7] Consequently, the extent of acylation at each nucleotide position is inversely proportional to its involvement in base-pairing or other structural constraints.

This differential reactivity is the foundation of SHAPE technology. By mapping the sites of acylation, researchers can infer the structural landscape of an RNA molecule.

Signaling Pathway and Molecular Interactions

The interaction of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione with RNA is a direct chemical modification and does not involve a classical signaling pathway with protein intermediates. The process can be visualized as a direct interaction between the small molecule probe and its RNA target.

Experimental Protocols for SHAPE Analysis

The application of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in RNA structure determination follows a well-defined experimental workflow.

Key Experimental Workflow

The general workflow for a SHAPE experiment involves several key steps:

-

RNA Preparation: The RNA of interest is transcribed in vitro or isolated from cells.

-

RNA Folding: The RNA is folded into its native conformation under specific buffer conditions.

-

SHAPE Modification: The folded RNA is treated with 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. A control reaction without the SHAPE reagent is also performed.

-

Primer Extension: A fluorescently labeled DNA primer is annealed to the modified RNA, and reverse transcriptase is used to synthesize a complementary DNA (cDNA) strand. The reverse transcriptase stalls at the sites of 2'-O-adducts.

-

Fragment Analysis: The resulting cDNA fragments are separated by size using capillary electrophoresis.

-

Data Analysis: The electropherogram data is processed to calculate SHAPE reactivities for each nucleotide, which are then used to constrain computational models of RNA secondary structure.

Quantitative Data Presentation

The primary quantitative output of a SHAPE experiment is the "SHAPE reactivity" for each nucleotide. This value is a measure of the extent of acylation at that position. While specific reactivity values are experiment-dependent, the following table summarizes the general characteristics of NMIA and other related SHAPE reagents.

| Reagent | Common Name | Half-life in aqueous solution | General Reactivity | Application Notes |

| 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | NMIA | ~260 seconds[2] | Moderate[2] | A widely used, commercially available SHAPE reagent. Not recommended for in-cell probing due to its moderate reactivity and half-life.[2] |

| 1-methyl-7-nitroisatoic anhydride | 1M7 | Shorter than NMIA | High | Reacts rapidly and is useful for detecting complex secondary structures.[7] |

| 1-methyl-6-nitroisatoic anhydride | 1M6 | Similar to 1M7 | High | An alternative to 1M7 with similar properties.[7] |

| 2-methylnicotinic acid imidazolide | NAI | ~30 minutes[2] | High | High modification rate in cells, but shows some bias against guanosine and cytidine.[2] |

Broader Biological Context and Derivatives

While the primary application of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is as a tool for RNA structural biology, the isatoic anhydride scaffold is a precursor for the synthesis of various pharmaceutical drugs, including methaqualone and other 4-quinazolinone-based compounds.[8] This suggests that derivatives of this core structure can possess a range of biological activities. However, there is currently a lack of substantial evidence in the scientific literature detailing a specific pharmacological mechanism of action for 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione itself beyond its role in RNA acylation. Further research may uncover additional biological targets or cellular effects of this compound or its derivatives.

Conclusion

The core mechanism of action of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is its function as a selective 2'-hydroxyl acylating agent of RNA. This property has been effectively harnessed in SHAPE technology to provide valuable insights into the structure and function of RNA molecules. While the broader isatoic anhydride family has demonstrated diverse pharmacological activities, the specific biological role of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione remains primarily defined by its utility as a chemical probe in molecular biology research. Future investigations into potential off-target effects or alternative biological activities will be crucial for a more comprehensive understanding of this molecule.

References

- 1. N-methylisatoic anhydride | 10328-92-4 [chemicalbook.com]

- 2. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-Methylisatoic anhydride - MedChem Express [bioscience.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. fredonia.edu [fredonia.edu]

- 8. Isatoic anhydride - Wikipedia [en.wikipedia.org]

Spectroscopic and Synthetic Profile of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

This technical guide provides a detailed overview of the predicted spectroscopic characteristics and a plausible synthetic route for 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. The information is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's chemical profile.

Chemical Structure and Properties

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is a derivative of isatoic anhydride. Its structure consists of a chlorinated benzene ring fused to a dione-containing heterocyclic ring, with a methyl group substituted on the nitrogen atom.

| Property | Value |

| CAS Number | 14529-12-5[1] |

| Molecular Formula | C₉H₆ClNO₃[1] |

| Molecular Weight | 211.60 g/mol [1] |

| Synonyms | 5-Chloro-N-methylisatoic anhydride, 6-Chloro-N-methyl IA[2] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the title compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons and the three protons of the N-methyl group.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | d, J ≈ 2.5 Hz | 1H | H-5 |

| ~ 7.60 | dd, J ≈ 8.8, 2.5 Hz | 1H | H-7 |

| ~ 7.20 | d, J ≈ 8.8 Hz | 1H | H-8 |

| ~ 3.50 | s | 3H | N-CH₃ |

d = doublet, dd = doublet of doublets, s = singlet

¹³C NMR Spectroscopy

The carbon NMR spectrum should display nine distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 162.0 | C-4 (C=O) |

| ~ 148.5 | C-2 (C=O) |

| ~ 142.0 | C-8a |

| ~ 137.5 | C-7 |

| ~ 132.0 | C-5 |

| ~ 129.5 | C-6 |

| ~ 118.0 | C-8 |

| ~ 115.5 | C-4a |

| ~ 31.5 | N-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups, the aromatic system, and the carbon-chlorine bond.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1775 | Strong | Anhydride C=O stretch (asymmetric) |

| ~ 1730 | Strong | Anhydride C=O stretch (symmetric) |

| ~ 1610, 1480 | Medium-Strong | Aromatic C=C stretching |

| ~ 1350 | Medium | C-N stretching |

| ~ 1250 | Strong | C-O stretching |

| ~ 830 | Strong | C-H out-of-plane bending (aromatic) |

| ~ 750 | Medium-Strong | C-Cl stretching |

Mass Spectrometry (Electron Ionization)

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 213/211 | 33/100 | [M]⁺ (Molecular Ion) |

| 185/183 | Moderate | [M - CO]⁺ |

| 167/165 | Moderate | [M - CO₂]⁺ |

| 152/150 | High | [M - CO - CO]⁺ or [M - CO₂ - CO]⁺ |

| 125/123 | Moderate | [C₆H₃ClN]⁺ |

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and spectroscopic characterization of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.

Synthesis Protocol

The synthesis of the title compound can be achieved from 2-amino-5-chlorobenzoic acid. The procedure involves N-methylation followed by cyclization. A general method for preparing isatoic anhydrides involves the use of phosgene or a phosgene equivalent like triphosgene.[3]

Step 1: N-methylation of 2-amino-5-chlorobenzoic acid

-

Dissolve 2-amino-5-chlorobenzoic acid in a suitable solvent such as DMF or DMSO.

-

Add a base (e.g., K₂CO₃ or NaH) and stir the mixture at room temperature.

-

Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture, pour it into water, and acidify to precipitate the product, 2-(methylamino)-5-chlorobenzoic acid.

-

Filter, wash with water, and dry the crude product. Recrystallize from a suitable solvent like ethanol/water.

Step 2: Cyclization to form 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

-

Suspend the N-methylated product in an inert solvent like dry THF or toluene.

-

Add a phosgene equivalent, such as triphosgene, portion-wise at 0 °C under an inert atmosphere.

-

Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or gas evolution).

-

Cool the reaction mixture and filter to remove any solids.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain the title compound as a crystalline solid.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The sample is analyzed as a KBr pellet or as a thin film on a NaCl plate.

-

Mass Spectrometry: Low-resolution mass spectra are obtained on a mass spectrometer using electron ionization (EI) at 70 eV.

Synthetic Workflow Visualization

The following diagram illustrates the proposed two-step synthesis of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.

Caption: Proposed synthetic pathway for the target compound.

References

- 1. 14529-12-5 CAS MSDS (6-chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 5-Chloro-N-methylisatoic anhydride | 14529-12-5 - BuyersGuideChem [buyersguidechem.com]

- 3. 6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (CAS Number: 14529-12-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, also known as 5-Chloro-N-methylisatoic anhydride, corresponding to CAS number 14529-12-5. This compound is a key intermediate in the synthesis of pharmaceuticals, most notably in the production of Diazepam (Valium). This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines its role in further chemical transformations.

Chemical Structure and Properties

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is a heterocyclic compound featuring a benzoxazine core. The structural formula and key identifiers are presented below.

Caption: Chemical structure of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 14529-12-5 | N/A |

| Molecular Formula | C₉H₆ClNO₃ | |

| Molecular Weight | 211.6 g/mol | |

| Melting Point | 201-203 °C | |

| Appearance | Off-white to light yellow powder | N/A |

Synthesis and Experimental Protocols

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is synthesized from the commercially available 5-chloro-isatoic anhydride. The following protocol is based on established literature procedures for the N-methylation of isatoic anhydrides.

Synthesis of 5-Chloro-N-methyl-isatoic anhydride[2]

Materials:

-

5-chloro-isatoic anhydride (13 g)

-

Dimethylformamide (DMF) (120 ml)

-

Anhydrous sodium carbonate (7 g)

-

Methyl iodide (18 g)

-

Water (700 ml)

-

Acetic acid

Procedure:

-

To a solution of 13 grams of 5-chloro-isatoic anhydride in 120 ml of dimethylformamide, add 7 grams of anhydrous sodium carbonate and 18 grams of methyl iodide.

-

Stir the reaction mixture for 20 hours at room temperature.

-

Pour the reaction mixture into 700 ml of water to precipitate the crude product.

-

Collect the crude N-methyl-5-chloro-isatoic anhydride by filtration.

-

Recrystallize the crude product from acetic acid to yield the purified product.

Expected Yield: 85%

Caption: Synthesis workflow for 5-Chloro-N-methyl-isatoic anhydride.

Role in Pharmaceutical Synthesis

The primary documented application of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is as a key intermediate in the synthesis of Diazepam.

Synthesis of 7-Chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione[2]

This reaction demonstrates the utility of 5-Chloro-N-methylisatoic anhydride as a building block for constructing the benzodiazepine ring system.

Materials:

-

5-chloro-N-methylisatoic anhydride (5.19 g, finely ground)

-

Glycine (2.25 g)

-

Triethylamine (4.15 ml)

-

Water (30 ml)

-

Glacial acetic acid (60 ml)

-

Ether

Procedure:

-

A mixture of finely ground 5-chloro-N-methylisatoic anhydride, glycine, triethylamine, and water is stirred at room temperature for 5 hours.

-

Volatile materials are removed on a rotary evaporator.

-

The residue is treated with glacial acetic acid and heated to reflux for 4.5 hours.

-

After cooling, the acetic acid is removed on a rotary evaporator.

-

The resulting oily residue is treated with ether to yield the product.

Caption: Reaction pathway to a benzodiazepine precursor.

Spectroscopic Data

-

¹H NMR: A singlet corresponding to the N-methyl protons, and aromatic protons in the downfield region, with splitting patterns consistent with a trisubstituted benzene ring.

-

¹³C NMR: Resonances for the methyl carbon, aromatic carbons, and two distinct carbonyl carbons.

-

IR Spectroscopy: Strong absorption bands characteristic of the anhydride carbonyl groups.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Biological Activity

There is no direct evidence of biological activity for 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione itself. Its significance lies in its role as a precursor to pharmacologically active molecules. The benzodiazepine scaffold, for which this compound is a key building block, is well-known for its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, which are mediated through the modulation of GABA-A receptors in the central nervous system.

Conclusion

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (CAS 14529-12-5) is a valuable chemical intermediate with a well-defined role in the synthesis of benzodiazepines, including Diazepam. This guide provides the essential information for its synthesis and subsequent use in a laboratory or drug development setting. Further research to fully characterize this compound with modern spectroscopic techniques would be a valuable contribution to the field of medicinal and synthetic chemistry.

An In-depth Technical Guide to Benzoxazine-2,4-dione Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzoxazine-2,4-dione compounds, a class of heterocyclic molecules that has garnered significant interest in medicinal chemistry. This document details their synthesis, diverse biological activities, and underlying mechanisms of action, with a focus on their potential as therapeutic agents. Quantitative data is presented in structured tables for comparative analysis, and key experimental methodologies are described. Visual diagrams generated using Graphviz are provided to illustrate complex signaling pathways, experimental workflows, and structure-activity relationships.

Synthesis of Benzoxazine-2,4-dione Scaffolds

The benzoxazine-2,4-dione core can be constructed through several synthetic strategies, offering flexibility in accessing a variety of substituted derivatives.

A prevalent and efficient method is the one-pot synthesis directly from salicylic acid or its derivatives and amines. This approach is valued for its simplicity and good yields. Another common strategy involves the reaction of salicylamide with a lower alkyl ester of chloroformic acid in an aqueous basic medium. Microwave-assisted organic synthesis has also been employed as an eco-friendly and rapid method for producing benzoxazine-2,4-diones from phthalic anhydrides and trimethylsilyl azide.

Detailed Experimental Protocol: One-Pot Synthesis from Salicylic Acid

This protocol is adapted from a general procedure for the synthesis of substituted benzoxazine-2,4-diones.

Materials:

-

Substituted salicylic acid (1 equivalent)

-

Appropriate amine (1.1 equivalents)

-

Triphosgene (0.4 equivalents)

-

Toluene (as solvent)

-

Sodium bicarbonate (for work-up)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

A solution of the substituted salicylic acid in toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The corresponding amine is added to the solution, and the mixture is stirred at room temperature for 10 minutes.

-

Triphosgene is added portion-wise to the reaction mixture at 0 °C.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 3-5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the desired benzoxazine-2,4-dione.

Caption: General workflow for the one-pot synthesis of benzoxazine-2,4-diones.

Biological Activities of Benzoxazine-2,4-dione Compounds

Derivatives of benzoxazine-2,4-dione have demonstrated a wide array of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

A significant area of investigation for benzoxazine-2,4-diones is their potential as anticancer agents. Certain derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. A notable mechanism of action is the inhibition of the mitogen-activated protein kinase (MAPK) pathway, specifically through the allosteric inhibition of MEK1/2.

The Ras/Raf/MEK/ERK signaling cascade is a critical pathway that regulates cell proliferation and survival. Dysregulation of this pathway is a hallmark of many cancers. Benzoxazine-2,4-dione analogues have been designed as allosteric inhibitors of MEK1, binding to a pocket adjacent to the ATP-binding site and locking the enzyme in an inactive conformation. This prevents the phosphorylation of ERK1/2, thereby inhibiting downstream signaling and suppressing tumor cell growth.

Caption: Inhibition of the Ras/Raf/MEK/ERK pathway by benzoxazine-2,4-dione compounds.

The following table summarizes the in vitro anticancer activity of selected benzoxazine-2,4-dione derivatives.

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| 9f | 3-((4-fluorophenyl)methyl)-1,3-benzoxazine-2,4-dione | MEK1 (enzymatic) | 0.55 | |

| 9k | 3-((2-chloro-4-fluorophenyl)methyl)-1,3-benzoxazine-2,4-dione | MEK1 (enzymatic) | 0.055 | |

| 9m | 3-((2,4-dichlorophenyl)methyl)-1,3-benzoxazine-2,4-dione | MEK1 (enzymatic) | 0.060 |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium

-

Benzoxazine-2,4-dione compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the benzoxazine-2,4-dione compounds for 48-72 hours. A vehicle control (DMSO) is included.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity

Benzoxazine-2,4-dione derivatives have also been explored for their antimicrobial properties against a range of bacterial and fungal pathogens.

The following table presents the minimum inhibitory concentration (MIC) values for selected benzoxazine-2,4-dione derivatives against various microorganisms.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Benzoxazine-2,4-dione derivative 1 | Staphylococcus aureus | 62.5 | |

| Benzoxazine-2,4-dione derivative 1 | Escherichia coli | 125 | |

| Benzoxazine-2,4-dione derivative 2 | Candida albicans | 31.25 |

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Benzoxazine-2,4-dione compounds

-

96-well microtiter plates

Procedure:

-

Prepare serial two-fold dilutions of the benzoxazine-2,4-dione compounds in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism and add it to each well.

-

Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationships (SAR)

The biological activity of benzoxazine-2,4-dione compounds is highly dependent on the nature and position of substituents on the aromatic ring and the nitrogen atom.

For the anti-cancer activity through MEK inhibition, studies have shown that substitution on the N-benzyl group significantly influences potency. For instance, the introduction of halogen atoms, particularly at the ortho and para positions of the phenyl ring, can enhance inhibitory activity.

Caption: Structure-activity relationship for N-benzyl substituted benzoxazine-2,4-diones as MEK inhibitors.

Conclusion

Benzoxazine-2,4-dione compounds represent a versatile and promising scaffold in medicinal chemistry. Their accessible synthesis, coupled with a broad range of biological activities, including potent anticancer and antimicrobial effects, makes them attractive candidates for further drug development. The identification of their role as allosteric MEK inhibitors provides a clear mechanism of action for their anticancer properties and a strong rationale for the design of new, more potent analogues. Future research should focus on expanding the structure-activity relationship studies, optimizing pharmacokinetic properties, and conducting in vivo efficacy studies to fully realize the therapeutic potential of this important class of compounds.

An In-depth Technical Guide on 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, a heterocyclic compound belonging to the isatoic anhydride class. Isatoic anhydrides are notable for their utility as intermediates in the synthesis of a wide array of biologically active molecules. This document details the chemical properties, synthesis methodologies, and the limited available information regarding the biological evaluation of this specific compound. Particular emphasis is placed on experimental protocols and the logical pathways for its synthesis, presented through structured data and visualizations to facilitate understanding and further research.

Introduction

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, also known as 5-Chloro-N-methylisatoic anhydride, is a derivative of isatoic anhydride, a bicyclic compound derived from anthranilic acid.[1] The core structure of isatoic anhydride has been a cornerstone in heterocyclic chemistry, serving as a versatile precursor for the synthesis of quinazolinones, benzodiazepines, and other pharmacologically relevant scaffolds. The introduction of a chlorine atom at the 6-position and a methyl group at the 1-position of the benzoxazine ring system modifies the electronic and steric properties of the parent molecule, potentially influencing its reactivity and biological activity.

While the broader class of isatoic anhydrides has an extensive history, the specific discovery and detailed historical narrative of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione are not well-documented in publicly accessible literature. Its existence is primarily noted through its Chemical Abstracts Service (CAS) registry number and commercial availability, suggesting its role as a building block in proprietary drug discovery programs or as a research chemical.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is presented in the table below.

| Property | Value | Reference |

| CAS Number | 14529-12-5 | [2] |

| Molecular Formula | C₉H₆ClNO₃ | [2] |

| Molecular Weight | 211.6 g/mol | [2] |

| IUPAC Name | 6-chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Synonyms | 5-Chloro-N-methylisatoic anhydride | [3] |

Synthesis and Experimental Protocols

The synthesis of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione involves a multi-step process, beginning with a substituted anthranilic acid. The general strategy involves the formation of the isatoic anhydride ring followed by N-alkylation, or vice-versa.

General Synthesis of Isatoic Anhydrides

Isatoic anhydrides are typically prepared from the corresponding anthranilic acids by reaction with phosgene or a phosgene equivalent, such as triphosgene.[1] This reaction leads to the formation of the characteristic benzoxazine-2,4-dione ring system.

dot

Caption: General synthesis of isatoic anhydrides.

Synthesis of 6-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione (6-Chloroisatoic anhydride)

The precursor for the target molecule is 6-chloroisatoic anhydride. Its synthesis would logically start from 5-chloroanthranilic acid.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 5-chloroanthranilic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran, dioxane) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber.

-

Phosgenation: A solution of triphosgene in the same solvent is added dropwise to the stirred solution of 5-chloroanthranilic acid at a controlled temperature (typically 0-10 °C).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered to remove any solid byproducts. The solvent is then removed under reduced pressure to yield crude 6-chloroisatoic anhydride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-chloroisatoic anhydride.

N-Methylation of 6-Chloroisatoic Anhydride

The introduction of the methyl group at the 1-position (N-methylation) is a critical step. The direct alkylation of isatoic anhydrides can be challenging due to the reactivity of the anhydride ring.[4] A common method involves the use of a strong base to deprotonate the nitrogen, followed by reaction with an alkylating agent.

Experimental Protocol:

-

Deprotonation: To a stirred suspension of 6-chloroisatoic anhydride in an anhydrous aprotic solvent (e.g., dimethylformamide, tetrahydrofuran), a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen, argon).[4]

-

Alkylation: After stirring for a short period to allow for complete deprotonation, a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added dropwise.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates the completion of the reaction.

-

Quenching and Extraction: The reaction is carefully quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.

dot

Caption: Synthetic workflow for the target molecule.

Biological Activity and Potential Applications

There is a lack of specific, publicly available data on the biological activity of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. However, the broader class of benzoxazine and quinazolinone derivatives, for which isatoic anhydrides are precursors, have demonstrated a wide range of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and central nervous system activities.

The presence of the chloro and methyl substituents on the benzoxazine ring of the target molecule would be expected to modulate its lipophilicity, metabolic stability, and interaction with biological targets compared to the unsubstituted parent compound. It is plausible that this compound has been synthesized and screened in the context of drug discovery programs, but the results of such studies are often proprietary. Further research is required to elucidate the specific biological profile of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.

Conclusion

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is a substituted isatoic anhydride with potential as a synthetic intermediate in medicinal chemistry. While its specific discovery and history are not well-documented, its synthesis can be rationally designed based on established methods for the preparation and modification of isatoic anhydrides. The lack of public data on its biological activity presents an opportunity for future research to explore its pharmacological potential. The detailed synthetic protocols and logical workflows provided in this guide are intended to serve as a valuable resource for researchers interested in the synthesis and evaluation of this and related compounds.

dot

Caption: Logical relationship of synthetic intermediates.

References

- 1. 6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 14529-12-5 CAS MSDS (6-chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 6-chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | 14529-12-5 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

Theoretical and Computational Approaches to Benzoxazine Diones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of benzoxazine diones and their derivatives. While direct computational literature on benzoxazine diones is emerging, this document draws upon established theoretical frameworks and computational studies of closely related benzoxazine and benzoxazinone structures to offer a foundational understanding for researchers in drug discovery and materials science. This guide covers synthetic pathways, computational protocols, and key data, presenting a unified resource for professionals in the field.

Introduction to Benzoxazine Diones

Benzoxazine diones are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazine ring containing two carbonyl groups. These structures are of significant interest due to their potential as versatile synthons for the synthesis of a wide array of biologically active heterocyclic compounds. The exploration of their electronic structure, reactivity, and biological interactions through computational modeling is a growing area of research, aiming to accelerate the development of new therapeutic agents and functional materials.

Synthesis of Benzoxazine Diones

The synthesis of benzoxazine diones can be achieved through various methods. One notable approach involves the reaction of anthranilic acid derivatives. For instance, the heteroannulation of anthranilic acid with carbonyl-containing compounds like ethyl acetoacetate in the presence of a base can yield benzoxazine dione structures.

Experimental Protocol: Synthesis of 2-methyl-4H-3,1-benzoxazine-4,7(1H)-dione

A mixture of anthranilic acid (10 mmol), ethyl acetoacetate (10 mmol), and sodium acetate (10 mmol) in glacial acetic acid (25 mL) is heated under reflux for 17 hours. The resulting solution is then poured into crushed ice, leading to the formation of a precipitate. This precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield the final product as a colorless powder[1].

The following diagram illustrates a generalized synthetic pathway for 1,3-benzoxazine-2,4-diones.

Caption: A diagram illustrating the synthesis of 1,3-benzoxazine-2,4(3H)-diones.

Computational Methodologies

Computational studies, including Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, are powerful tools for investigating the properties and potential applications of benzoxazine diones.

Protocol 1: Density Functional Theory (DFT) Calculations

DFT calculations are employed to investigate the electronic structure, stability, and reactivity of benzoxazine derivatives.

-

Geometry Optimization: The molecular geometry of the benzoxazine derivative is optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p).

-

Frequency Calculations: Harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

-

Electronic Properties: Analysis of the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis can provide insights into the molecule's reactivity and intermolecular interactions.

-

Spectroscopic Properties: Theoretical vibrational spectra (IR and Raman) and electronic absorption spectra (UV-Vis) can be calculated and compared with experimental data for structural validation.

For instance, in the study of novel 1,4-benzoxazine derivatives, intermolecular interactions were studied energetically at the PBE0-D3/def2-TZVP level of theory[2].

Protocol 2: Molecular Docking

Molecular docking is used to predict the binding orientation and affinity of a ligand (e.g., a benzoxazine dione derivative) to a biological target.

-

Target Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.

-

Ligand Preparation: The 3D structure of the benzoxazine dione derivative is generated and optimized using a suitable force field. Torsional degrees of freedom are defined.

-

Docking Simulation: A docking program (e.g., AutoDock, MOE) is used to search for the optimal binding poses of the ligand within the active site of the target protein. A scoring function is used to rank the poses based on their predicted binding affinity.

-

Analysis: The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, which contribute to the binding affinity. For example, molecular docking studies of benzoxazine derivatives with the P-type cation ATPase PfATP4 have been performed to analyze their anti-malarial activity[3].

Protocol 3: Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability and conformational changes.

-

System Setup: The docked complex from the molecular docking study is placed in a simulation box filled with a specific water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Minimization and Equilibration: The system is energy-minimized to remove steric clashes. It is then gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble).

-

Production Run: A production MD simulation is run for a specific duration (e.g., nanoseconds to microseconds).

-

Trajectory Analysis: The trajectory from the simulation is analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to observe the stability of intermolecular interactions over time.

The following diagram illustrates a general workflow for the computational design and analysis of benzoxazine dione-based drug candidates.

Caption: A workflow for computational drug discovery using benzoxazine diones.

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies of benzoxazine derivatives. Due to the limited literature specifically on benzoxazine diones, data from related benzoxazinone and other benzoxazine structures are included to provide a comparative context.

Table 1: Elemental Analysis Data for Benzoxazine Monomers [4][5][6]

| Compound | Element | Calculated (%) | Found (%) |

| P-d | C | 80.16 | 80.03 |

| H | 6.03 | 6.07 | |

| O | 7.36 | 7.61 | |

| N | 6.45 | 6.29 | |

| P-q | C | 69.19 | 68.86 |

| H | 4.81 | 4.62 | |

| O | 6.36 | 6.52 | |

| N | 5.56 | 5.66 | |

| Cl | 14.08 | 14.34 |

Table 2: Thermal Properties of Diamine-Based Polybenzoxazines [5][6]

| Polymer | Tg (°C) | Td5% (°C) | Td10% (°C) | Char Yield at 800°C (%) |

| polyP-d | 190 | 387 | 405 | 39 |

| polyP-q | 182 | 358 | 385 | 45 |

Table 3: Predicted ADME Properties of 1,4-Benzoxazin-2-one Derivatives

| Property | Description | Predicted Value Range |

| A bsorption | Human Intestinal Absorption | High |

| D istribution | Blood-Brain Barrier Penetration | Variable |

| M etabolism | CYP2D6 Inhibition | Non-inhibitor |

| E xcretion | Total Clearance | Variable |

| T oxicity | AMES Toxicity | Non-mutagenic |

Note: This table represents a summary of typical predicted ADME properties for benzoxazinone derivatives as described in the literature, which suggests favorable drug-like characteristics for some candidates[7].

Conclusion

The theoretical and computational study of benzoxazine diones is a promising field with significant potential for advancements in drug discovery and materials science. While the body of research specifically focused on the dione scaffold is still developing, the methodologies and insights gained from studies on related benzoxazine and benzoxazinone structures provide a robust framework for future investigations. The integration of synthesis, computational modeling, and experimental validation will be crucial in unlocking the full potential of this versatile class of compounds. This guide serves as a foundational resource to aid researchers in navigating the current landscape and contributing to the future development of benzoxazine dione-based technologies.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations [ri.conicet.gov.ar]

- 3. Electronic structure, absorption spectra and oxidation dynamics in polyynes and dicyanopolyynes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione: Safety, Handling, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and synthetic approaches for 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione. The information is intended for professionals in research and drug development who may be working with this compound.

Chemical and Physical Properties

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, also known as 6-chloro-1-methylisatoic anhydride, is a heterocyclic organic compound. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 14529-12-5 | [1] |

| Molecular Formula | C₉H₆ClNO₃ | [1] |

| Molecular Weight | 211.6 g/mol | [1] |

Safety and Handling Information

Comprehensive safety data for 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is available through various supplier Safety Data Sheets (SDS). The following tables summarize the key GHS classification, hazard statements, and precautionary measures.

Table 2: GHS Classification and Pictograms

| Classification | Pictogram |

| Acute Toxicity, Oral (Category 4) |

|

| Skin Irritation (Category 2) |

|

| Eye Irritation (Category 2A) |

|

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system |

|

Table 3: Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Use only in a well-ventilated area. Wear appropriate personal protective equipment.

-

Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances.

Experimental Protocols: Synthesis

Caption: Proposed two-step synthesis of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.

Step 1: N-Methylation of 2-Amino-5-chlorobenzoic acid (Hypothetical Protocol)

-

Dissolve 2-amino-5-chlorobenzoic acid in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add a methylating agent, such as dimethyl sulfate, dropwise while maintaining the temperature and pH.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Acidify the solution to precipitate the product, 2-(methylamino)-5-chlorobenzoic acid.

-

Filter, wash with cold water, and dry the product.

Step 2: Cyclization to form 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (Hypothetical Protocol)

-

Suspend 2-(methylamino)-5-chlorobenzoic acid in an inert solvent such as toluene.

-

Add a phosgenating agent, such as triphosgene, portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by observing the cessation of HCl gas evolution).

-

Cool the reaction mixture and filter to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent to yield pure 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.

Biological Activity and Mechanism of Action

As of the date of this guide, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or signaling pathways associated with 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.

However, the benzoxazine and isatoic anhydride scaffolds are present in various biologically active molecules. For instance, some benzoxazine derivatives have been reported to exhibit antimicrobial and antifungal activities. Isatoic anhydrides are known to be reactive intermediates used in the synthesis of a wide range of heterocyclic compounds with potential pharmacological properties.

Researchers investigating this compound would need to conduct initial biological screenings to determine its potential therapeutic applications. A general workflow for such a preliminary investigation is proposed below.

Caption: A general workflow for the initial biological evaluation of a novel chemical entity.

Conclusion

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is a chemical compound for which comprehensive safety and handling procedures are available and should be strictly followed. While a specific, validated synthetic protocol is not published, its synthesis is feasible through established chemical transformations. The biological activity and potential therapeutic applications of this compound remain to be elucidated, presenting an opportunity for further research and discovery in the field of medicinal chemistry. Researchers are encouraged to perform thorough biological evaluations to uncover the pharmacological profile of this molecule.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the initial in vitro characterization of the novel compound 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (CAS: 14529-12-5). Due to the limited publicly available biological data for this specific molecule, two primary assays are proposed: a foundational cytotoxicity assay to determine its effect on cell viability, and a serine protease inhibitor screening assay, based on the structural characteristics of the benzoxazine class of compounds which have been associated with enzyme inhibition.

Chemical Information

| Property | Value |

| IUPAC Name | 6-chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione |

| Synonym | 6-Chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione |

| CAS Number | 14529-12-5 |

| Molecular Formula | C₉H₆ClNO₃ |

| Molecular Weight | 211.60 g/mol |

| Chemical Structure | (Not available in search results) |

Application Note 1: Cytotoxicity Profiling

Objective: To determine the cytotoxic effects of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione on a panel of human cancer cell lines. This is a critical first step in assessing the compound's potential as an anticancer agent.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Data Presentation: Sample Cytotoxicity Data

| Cell Line | Compound Concentration (µM) | % Viability (48h) |

| HeLa | 0 (Vehicle) | 100 |

| 0.1 | 98.5 | |

| 1 | 92.1 | |

| 10 | 65.4 | |

| 50 | 25.8 | |

| 100 | 5.2 | |

| A549 | 0 (Vehicle) | 100 |

| 0.1 | 99.2 | |

| 1 | 95.3 | |

| 10 | 78.1 | |

| 50 | 40.7 | |

| 100 | 15.6 |

Experimental Workflow Diagram

Caption: Workflow for the MTT cytotoxicity assay.

Application Note 2: Serine Protease Inhibition Assay

Objective: To screen 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione for its potential to inhibit serine proteases, such as trypsin. This assay is based on the structural similarities of the benzoxazine core to known protease inhibitors.

Experimental Protocol: Fluorometric Trypsin Inhibition Assay

This assay utilizes a fluorogenic substrate that is cleaved by trypsin to release a fluorescent molecule. The presence of an inhibitor will decrease the rate of substrate cleavage, leading to a reduction in the fluorescent signal.

Materials:

-

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

-

Trypsin (from bovine pancreas)

-

Fluorogenic trypsin substrate (e.g., Boc-Gln-Ala-Arg-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl₂)

-

Aprotinin (positive control inhibitor)

-

DMSO

-

Black 96-well plates

-

Fluorescence microplate reader (Excitation/Emission ~380/460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the compound in DMSO.

-

Prepare a stock solution of trypsin in assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare a stock solution of aprotinin in water.

-

-

Assay Setup:

-

In a 96-well black plate, add 2 µL of the compound dilutions (final concentrations ranging from 1 µM to 100 µM).

-

Include a positive control (aprotinin), a negative control (DMSO vehicle), and a no-enzyme control.

-

Add 88 µL of assay buffer to all wells.

-

Add 5 µL of the trypsin solution to all wells except the no-enzyme control.

-

Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 5 µL of the fluorogenic substrate to all wells.

-

-

Data Acquisition:

-

Immediately measure the fluorescence intensity every minute for 30 minutes using a microplate reader.

-

-

Data Analysis:

-

Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each compound concentration relative to the negative control.

-

Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

-

Data Presentation: Sample Protease Inhibition Data

| Compound Concentration (µM) | Reaction Rate (RFU/min) | % Inhibition |

| 0 (Vehicle) | 500 | 0 |

| 1 | 450 | 10 |

| 10 | 300 | 40 |

| 50 | 150 | 70 |

| 100 | 50 | 90 |

| Aprotinin (1 µM) | 25 | 95 |

Signaling Pathway Diagram

Caption: Mechanism of serine protease inhibition assay.

References

Applications of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in Cancer Research: An Overview

Initial investigations into the applications of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in cancer research have not yielded specific studies detailing its direct use as an anticancer agent. This compound, a derivative of isatoic anhydride, is primarily recognized as a versatile intermediate in the synthesis of various heterocyclic compounds. While direct evidence of its efficacy against cancer cell lines is not available in the reviewed literature, the broader family of benzoxazine and related heterocyclic structures has demonstrated significant potential in oncological research.

Derivatives synthesized from benzoxazine scaffolds have been explored for a range of therapeutic activities, including anticancer properties. The strategic modification of the core benzoxazine structure has led to the development of novel compounds with cytotoxic effects on various cancer cell lines. Research has shown that the introduction of different functional groups to the benzoxazine ring can significantly influence the biological activity of the resulting molecules.

Although specific quantitative data, experimental protocols, and signaling pathways for 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in cancer research are not documented, this section will provide a general overview of the synthetic utility of such compounds and the anticancer potential of related structures.

Application Notes

1. Synthetic Intermediate for Novel Anticancer Agents:

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione serves as a valuable building block for the synthesis of more complex heterocyclic systems. Its reactive nature allows for modifications at various positions, enabling the generation of diverse chemical libraries. These libraries can then be screened for potential anticancer activity. The chloro and methyl substitutions on the benzoxazine ring provide specific electronic and steric properties that can be exploited in the design of targeted therapies.

2. Exploration of Structure-Activity Relationships (SAR):

While no direct SAR studies for this specific compound in cancer are available, research on analogous series of compounds, such as quinazolinones and other benzoxazine derivatives, has been conducted. These studies are crucial in identifying the key structural features required for cytotoxic activity. By synthesizing and testing a range of derivatives, researchers can elucidate the impact of different substituents on efficacy and selectivity against cancer cells.

Future Directions

The potential of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in cancer research remains to be explored. Future studies could focus on:

-

Synthesis of Novel Derivatives: Utilizing the compound as a scaffold to create a library of new molecules with diverse substitutions.

-

In Vitro Screening: Testing the synthesized derivatives against a panel of human cancer cell lines to identify any cytotoxic or cytostatic effects.

-

Mechanism of Action Studies: For any active compounds identified, further investigation into their mechanism of action, including their effects on cell cycle, apoptosis, and specific signaling pathways, would be warranted.

Data Presentation

As no quantitative data for the direct application of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in cancer research is available, a data table cannot be provided at this time. Should such data become available through future research, it would typically be presented in a format similar to the following hypothetical example:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Derivative X | MCF-7 (Breast) | 15.2 | Apoptosis Induction | [Future Study] |

| Derivative Y | A549 (Lung) | 8.5 | Cell Cycle Arrest at G2/M | [Future Study] |

Experimental Protocols

Detailed experimental protocols for the use of 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione in cancer research are not available due to the lack of published studies. However, a general protocol for screening the anticancer activity of a novel compound is outlined below.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

-

Compound Treatment: The test compound, 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione or its derivatives, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (DMSO) alone.

-

MTT Assay: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-